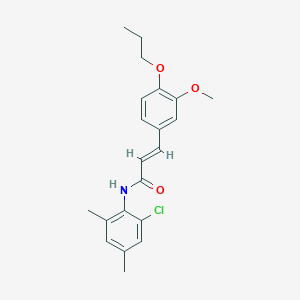

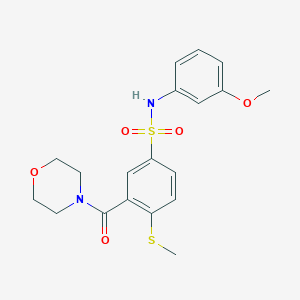

N-(2-chloro-4,6-dimethylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide

説明

Synthesis Analysis

The synthesis of related acrylamides often involves multi-step procedures starting from basic precursors. For instance, a novel functional acrylamide was synthesized through an efficient four-step procedure starting from diaminoethane, highlighting the complexity and precision required in synthesizing such compounds (Ling et al., 1999). Another example is the microwave-assisted synthesis of N-[3-(dimethylamino)propyl]methacrylamide and -acrylamide, demonstrating modern techniques that expedite the synthesis process while maintaining control over the reaction conditions (Schmitz & Ritter, 2007).

Molecular Structure Analysis

The molecular structure of acrylamides is crucial for their reactivity and properties. Studies involving X-ray crystallography provide detailed insights into the arrangement of atoms and molecular conformations. For example, the crystal structures of E and Z isomers of related compounds were determined, illustrating the importance of molecular geometry in understanding the compound's characteristics and potential interactions (Shinkre et al., 2008).

Chemical Reactions and Properties

Acrylamides participate in a variety of chemical reactions, leading to diverse applications. Their reactivity can be tailored by modifying the molecular structure, as seen in the synthesis of polymers with specific functional groups (Gormanns & Ritter, 1994). Furthermore, the controlled polymerization of acrylamides through techniques like atom transfer radical polymerization (ATRP) demonstrates the versatility and control achievable in synthesizing polymeric materials with desired properties (Teodorescu & Matyjaszewski, 2000).

Physical Properties Analysis

The physical properties of acrylamides, such as solubility, thermal stability, and phase behavior, are influenced by their molecular structure. For instance, the synthesis and study of poly[oligo(ethylene glycol) (meth)acrylamides] reveal the impact of polymer composition on solubility and temperature responsiveness, showcasing the material's potential for biocompatible applications (Chua et al., 2012).

Chemical Properties Analysis

Acrylamides' chemical properties, such as reactivity towards specific reagents or under certain conditions, play a critical role in their applications. The preparation and polymerization studies of acrylamides provide insights into their behavior and the factors influencing their reactivity, enabling the design of materials with targeted functionalities (Hoke, 1971).

科学的研究の応用

Controlled Polymerization and Material Science

Acrylamide derivatives, including N-(2-chloro-4,6-dimethylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide, could potentially be involved in controlled polymerization processes. For example, the controlled polymerization of (meth)acrylamides using atom transfer radical polymerization (ATRP) shows that these compounds can be polymerized to achieve linear molecular weight increase with conversion and maintain low polydispersity, highlighting their utility in creating polymers with precise properties (Teodorescu & Matyjaszewski, 2000).

Drug Delivery Systems

Poly(N-isopropylacrylamide) and other acrylamide derivatives have been widely investigated for applications in drug delivery systems due to their thermoresponsive properties. Controlled, room-temperature RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of N-isopropylacrylamide demonstrates the feasibility of creating polymers with characteristics of a controlled/"living" polymerization, making them suitable for sophisticated drug delivery mechanisms (Convertine et al., 2004).

Environmental and Biochemical Applications

Acrylamide derivatives are also explored for environmental and biochemical applications, such as in the development of polymers with molecular imprints for selective adsorption of chemicals, indicating potential for environmental cleanup and selective filtration processes (Popov et al., 2009). Furthermore, the chemistry and biochemistry of acrylamide, including its synthesis, applications, and safety, have been reviewed, suggesting a broad interest in acrylamide derivatives for various industrial and scientific purposes (Friedman, 2003).

特性

IUPAC Name |

(E)-N-(2-chloro-4,6-dimethylphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClNO3/c1-5-10-26-18-8-6-16(13-19(18)25-4)7-9-20(24)23-21-15(3)11-14(2)12-17(21)22/h6-9,11-13H,5,10H2,1-4H3,(H,23,24)/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGMCLKZUXJWAQ-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2Cl)C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2Cl)C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-chloro-4,6-dimethylphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)benzoate](/img/structure/B4628133.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B4628145.png)

![6-cyclopropyl-1-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628172.png)

![N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4628180.png)

![methyl 2-({[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4628181.png)

![4-allyl-3-[(3-methoxybenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4628197.png)

![2-methyl-5-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1,3,4-thiadiazole](/img/structure/B4628214.png)